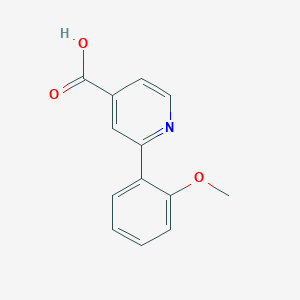

2-(2-Methoxyphenyl)isonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Methoxyphenyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H) and is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The term “isonicotinic acids” is loosely used for derivatives of isonicotinic acid .

Synthesis Analysis

There are several methods to synthesize isonicotinic acid derivatives. For example, a one-pot synthesis of substituted 2-amino isonicotinic acids has been reported . Another study describes the synthesis of highly potent anti-inflammatory compounds from isonicotinic acid .

Molecular Structure Analysis

The molecular structure of isonicotinic acid derivatives can be analyzed using various spectroscopic techniques. For instance, isonicotinic acid methyl ester was structurally characterized by FTIR, FT-Raman, and NMR and UV spectroscopy . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxyl group results in zigzag and linear molecular packing modes in isonicotinic acid .

Chemical Reactions Analysis

Isonicotinic acid and its derivatives undergo various chemical reactions. For instance, deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of isonicotinic acid abolishes antitubercular activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of isonicotinic acid and its derivatives can be determined using various techniques. For example, isonicotinic acid has a molecular weight of 123.11 g/mol and its molecular formula is C6H5NO2 . The optimized geometrical parameters and energies of all different and possible conformers of isonicotinic acid methyl ester are obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .

Applications De Recherche Scientifique

Green Chemistry Applications

2-(2-Methoxyphenyl)isonicotinic acid and its derivatives are used as catalysts in green chemistry. For instance, isonicotinic acid serves as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This method is environmentally friendly and efficient, utilizing solvent-free conditions (Zolfigol et al., 2013).

Crystal Structure and Schiff Base Compounds

The compound and its derivatives play a critical role in the synthesis and characterization of Schiff base compounds. Studies have detailed the structural and crystallographic characterization of such compounds, revealing intricate molecular configurations and potential for various applications, such as materials science and drug design (Yang, 2007).

Semiconductor Materials

Derivatives of 2-(2-Methoxyphenyl)isonicotinic acid are used in the development of semiconductor materials. For example, isonicotinic acid-containing porphyrin compounds exhibit potential as semiconductor materials, thanks to their significant spectroscopic properties (Wang et al., 2021).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-(2-Methoxyphenyl)isonicotinic acid are synthesized for potential therapeutic applications. For instance, Danshensu derivatives involving nicotinic acid and isonicotinic acid have been synthesized for the development of cardiovascular drugs (Fang-gan, 2015).

Material Science

In material science, isonicotinic acid derivatives are used to form complexes with metals, providing insights into molecular interactions and complexation behaviors. These studies are significant for understanding molecular stability and designing new materials (Al-Ahdal et al., 2020).

Pro-Chelating Agents

Isonicotinic acid derivatives are used to synthesize pro-chelating agents that can prevent damage caused by redox-active metals, providing a strategic approach in managing metal-associated oxidative stress (Charkoudian et al., 2006).

Safety And Hazards

The safety and hazards of isonicotinic acid derivatives depend on the specific derivative. For example, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may have acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Orientations Futures

There are several potential future directions for research on isonicotinic acid derivatives. For example, novel scaffolds containing isonicotinoyl motif were synthesized and showed remarkably high in vitro anti-inflammatory activity . These compounds could be potentially used as new plant protection products . Further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRABOSZUERNZNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679498 |

Source

|

| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)isonicotinic acid | |

CAS RN |

1226152-40-4 |

Source

|

| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)

![2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1392926.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)

![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)

![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)